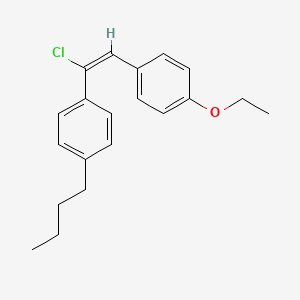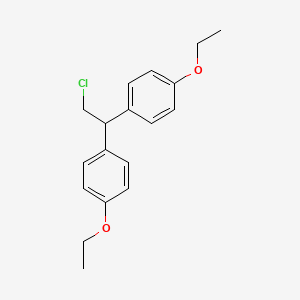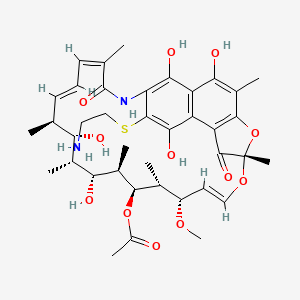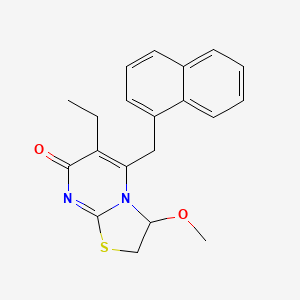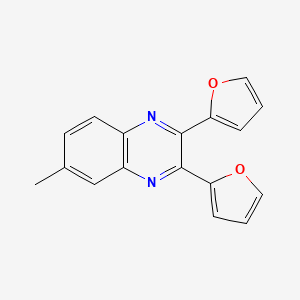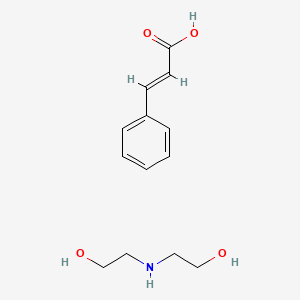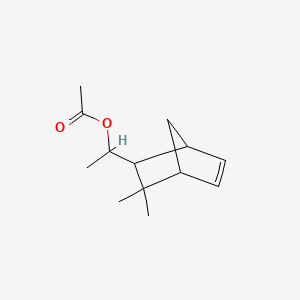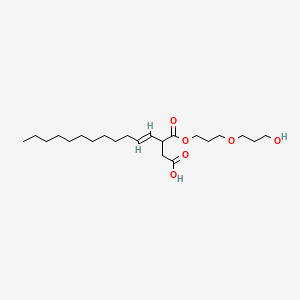
Butanedioic acid, dodecenyl-, ester with oxybis(propanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) is a chemical compound known for its unique properties and applications. It is a liquid at room temperature, typically appearing as a colorless to pale yellow oily liquid with a pleasant aromatic odor . The molecular formula of this compound is C22H40O6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of butanedioic acid, dodecenyl-, ester with oxybis(propanol) generally involves the oxidation of propylene glycol to produce oxybis(propanol). This intermediate is then reacted with dodecenyl butanedioic acid ester to yield the final product . The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained efficiently.
Industrial Production Methods
In an industrial setting, the production of butanedioic acid, dodecenyl-, ester with oxybis(propanol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and yield. The industrial production also emphasizes safety and environmental considerations, ensuring that the process is sustainable and minimizes waste .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The ester group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of ester derivatives .
Aplicaciones Científicas De Investigación
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism by which butanedioic acid, dodecenyl-, ester with oxybis(propanol) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play key roles in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid, dodecenyl-, ester with propylene glycol
- Butanedioic acid, dodecenyl-, ester with ethylene glycol
- Butanedioic acid, dodecenyl-, ester with glycerol
Uniqueness
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.
Propiedades
Número CAS |
97926-04-0 |
|---|---|
Fórmula molecular |
C22H40O6 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(E)-3-[3-(3-hydroxypropoxy)propoxycarbonyl]pentadec-4-enoic acid |
InChI |
InChI=1S/C22H40O6/c1-2-3-4-5-6-7-8-9-10-11-14-20(19-21(24)25)22(26)28-18-13-17-27-16-12-15-23/h11,14,20,23H,2-10,12-13,15-19H2,1H3,(H,24,25)/b14-11+ |
Clave InChI |
FGOYGEFRWQRNAT-SDNWHVSQSA-N |
SMILES isomérico |
CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)OCCCOCCCO |
SMILES canónico |
CCCCCCCCCCC=CC(CC(=O)O)C(=O)OCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
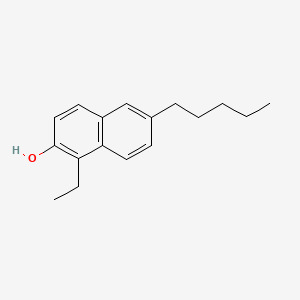
![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
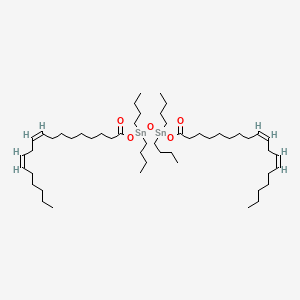
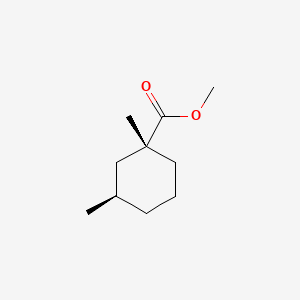
![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)
